molecular formula C20H38O2 B12290422 Ethyl Oleate-d5

Ethyl Oleate-d5

Cat. No.: B12290422
M. Wt: 315.5 g/mol
InChI Key: LVGKNOAMLMIIKO-FTVHIXGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Oleate-d5 is a deuterated form of ethyl oleate, a fatty acid ester formed by the condensation of oleic acid and ethanol. This compound is often used in scientific research due to its unique properties, including its stability and solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Oleate-d5 can be synthesized through the esterification of deuterated ethanol (ethanol-d5) and oleic acid. The reaction typically involves heating the mixture of oleic acid and ethanol-d5 in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst like Amberlyst 15. The reaction is carried out at elevated temperatures, usually around 65°C, to facilitate the esterification process .

Industrial Production Methods

Industrial production of ethyl oleate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or solid acid catalysts are commonly used in industrial settings to promote the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl Oleate-d5 undergoes various chemical reactions, including:

    Esterification: The formation of this compound itself is an esterification reaction.

    Hydrolysis: this compound can be hydrolyzed back to oleic acid and ethanol-d5 in the presence of water and an acid or base catalyst.

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Esterification: Oleic acid, ethanol-d5, sulfuric acid (catalyst), Amberlyst 15 (solid acid catalyst).

    Hydrolysis: Water, hydrochloric acid (acid catalyst), sodium hydroxide (base catalyst).

    Oxidation: Oxygen or other oxidizing agents.

Major Products Formed

Scientific Research Applications

Metabolic Studies

Ethyl Oleate-d5 serves as a tracer in metabolic studies to investigate fatty acid metabolism. Its deuterated nature allows for precise tracking in biological systems using mass spectrometry.

  • Case Study : A study validated the use of fatty acid ethyl esters, including this compound, as biomarkers for ethanol exposure. The research demonstrated that this compound could effectively trace metabolic pathways involving ethanol consumption and fatty acid synthesis .

Toxicology and Alcohol Research

The compound is crucial for understanding the formation of fatty acid ethyl esters (FAEEs) in biological samples, which are significant in toxicological assessments related to alcohol consumption.

  • Data Table : Concentration Levels of Fatty Acid Ethyl Esters Post-Alcohol Ingestion
Fatty Acid Ethyl EsterMean Peak Concentration (ng/mL)
Ethyl Myristate14 ± 4
Ethyl Palmitate144 ± 35
Ethyl Oleate125 ± 55
Ethyl Stearate71 ± 21

This data indicates that ethyl oleate is among the most suitable markers for assessing ethanol metabolism in clinical settings .

Analytical Chemistry

This compound is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses due to its stable isotopic composition.

  • Application Example : In a study assessing the stability of various fatty acids in blood samples, this compound was used to ensure accurate quantification of endogenous levels of fatty acids and their esters under different conditions .

Study on In Utero Ethanol Exposure

A significant application of this compound was demonstrated in a study investigating in utero exposure to ethanol. The presence of FAEEs, including this compound, in meconium was correlated with maternal alcohol consumption during pregnancy, showcasing its utility as a biomarker for fetal exposure to alcohol .

Fat Detection and Dietary Studies

This compound has been used in studies focusing on dietary fats' effects on health. By tracing its metabolic pathway, researchers can gain insights into how dietary fats influence physiological responses and health outcomes .

Mechanism of Action

The mechanism of action of ethyl oleate-d5 involves its interaction with various molecular targets and pathways. As a fatty acid ester, it can be incorporated into lipid membranes and affect membrane fluidity and function. It can also undergo metabolic transformations, leading to the formation of bioactive metabolites that can interact with cellular receptors and enzymes .

Comparison with Similar Compounds

Ethyl Oleate-d5 can be compared with other similar compounds such as:

This compound is unique due to its deuterated ethanol component, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring stable isotopes .

Biological Activity

Ethyl Oleate-d5 is a deuterated form of ethyl oleate, a fatty acid ester derived from oleic acid. This compound has garnered interest in various biological and pharmacological studies due to its unique properties and potential applications. This article explores the biological activity of this compound, including its metabolic pathways, pharmacokinetics, and potential therapeutic effects.

This compound has the molecular formula C20H38O2C_{20}H_{38}O_{2} and is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This modification enhances the compound's stability and makes it useful in metabolic studies where tracking the compound's fate in biological systems is essential.

Metabolism and Pharmacokinetics

This compound undergoes metabolism primarily through enzymatic hydrolysis by lipases, leading to the release of oleic acid and ethanol. The metabolic pathways are critical for understanding how this compound interacts within biological systems. Research indicates that fatty acid esters like Ethyl Oleate can influence lipid metabolism, potentially affecting energy homeostasis and cellular signaling pathways.

Table 1: Metabolic Pathways of this compound

Pathway Enzyme Product
HydrolysisLipaseOleic Acid + Ethanol
β-oxidationAcyl-CoA oxidaseAcetyl-CoA
Re-esterificationAcyltransferaseTriglycerides

Biological Activity

This compound exhibits several biological activities that are significant in pharmacological research:

  • Antimicrobial Activity : Studies have shown that ethyl oleate possesses antimicrobial properties, which can be attributed to its ability to disrupt microbial membranes. Research on ethyl oleate isolated from Phyllanthus amarus demonstrated effective antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Lipid Metabolism Modulation : As a fatty acid ester, this compound plays a role in lipid metabolism. It has been observed to enhance the bioavailability of certain drugs by improving their solubility and permeability through lipid-based formulations . This property is particularly useful in developing oral drug delivery systems.
  • Endocannabinoid System Interaction : this compound may influence the endocannabinoid system by modulating the levels of endocannabinoids like anandamide (AEA), which is linked to various physiological processes including pain modulation and appetite regulation .

Case Study 1: Antimicrobial Efficacy

In a study published in Phytochemistry, researchers isolated ethyl oleate from Phyllanthus amarus and evaluated its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial growth, supporting its potential as a natural preservative or therapeutic agent .

Case Study 2: Drug Delivery Enhancement

A formulation study highlighted the use of ethyl oleate as a carrier for poorly soluble drugs. The study demonstrated that incorporating ethyl oleate into drug formulations improved oral bioavailability by enhancing solubility and facilitating lymphatic absorption .

Properties

Molecular Formula

C20H38O2

Molecular Weight

315.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-/i2D3,4D2

InChI Key

LVGKNOAMLMIIKO-FTVHIXGRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC

Origin of Product

United States

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